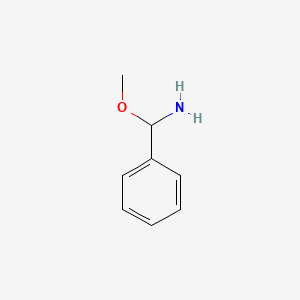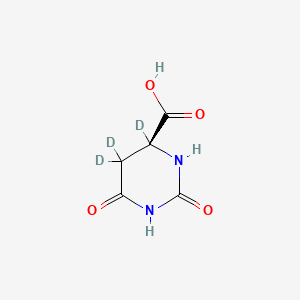
L-Dihydroorotic Acid-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido L-Dihidroorótico-D3, también conocido como ácido (4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinano-4-carboxílico, es un análogo deuterado del Ácido L-Dihidroorótico. Este compuesto se utiliza principalmente en investigación científica para estudiar los mecanismos enzimáticos, particularmente los que involucran la dihidroorotato deshidrogenasa. Es un compuesto marcado con isótopos estables, lo que lo hace valioso para diversas aplicaciones analíticas y bioquímicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido L-Dihidroorótico-D3 normalmente implica la incorporación de átomos de deuterio en la molécula de Ácido L-Dihidroorótico. Esto se puede lograr a través de diversas reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente implican el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio en las posiciones deseadas .
Métodos de Producción Industrial
La producción industrial del Ácido L-Dihidroorótico-D3 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso normalmente incluye pasos como la purificación, la cristalización y el control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas para las aplicaciones de investigación e industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido L-Dihidroorótico-D3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a ácido orótico mediante la acción de la dihidroorotato deshidrogenasa.
Reducción: Reducción del grupo ácido carboxílico para formar alcoholes correspondientes.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes en condiciones específicas
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas, niveles de pH y tiempos de reacción para lograr las transformaciones deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen ácido orótico, derivados alcohólicos reducidos y análogos sustituidos del Ácido L-Dihidroorótico-D3. Estos productos a menudo se utilizan en estudios bioquímicos y analíticos adicionales.
Aplicaciones Científicas De Investigación
El Ácido L-Dihidroorótico-D3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto marcado con isótopos estables para estudiar los mecanismos de reacción y la cinética.
Biología: Se emplea en estudios metabólicos para rastrear las vías de la biosíntesis de pirimidinas.
Medicina: Se investiga su posible papel en la inhibición de la dihidroorotato deshidrogenasa, que es un objetivo para ciertos fármacos anticancerígenos e inmunosupresores.
Industria: Se utiliza en la producción de patrones marcados para métodos analíticos como la espectrometría de masas
Mecanismo De Acción
El Ácido L-Dihidroorótico-D3 actúa como un sustrato para la dihidroorotato deshidrogenasa, una enzima involucrada en la síntesis de novo de nucleótidos de pirimidina. La enzima cataliza la oxidación del Ácido L-Dihidroorótico-D3 a ácido orótico, que es un paso clave en la biosíntesis de nucleótidos de pirimidina. Este proceso es crucial para la síntesis de ADN y ARN en células que proliferan rápidamente .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido L-Dihidroorótico: El análogo no deuterado del Ácido L-Dihidroorótico-D3.
Ácido Orótico: El producto oxidado del Ácido L-Dihidroorótico.
Dihidroorotato: Otro intermedio en la vía de biosíntesis de pirimidinas
Unicidad
El Ácido L-Dihidroorótico-D3 es único debido a su marcado con deuterio, que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio permite un seguimiento y un análisis precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa para comprender las vías bioquímicas y los mecanismos enzimáticos .
Propiedades
Fórmula molecular |
C5H6N2O4 |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D |
Clave InChI |
UFIVEPVSAGBUSI-RBXBQAPRSA-N |
SMILES isomérico |
[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O |
SMILES canónico |
C1C(NC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


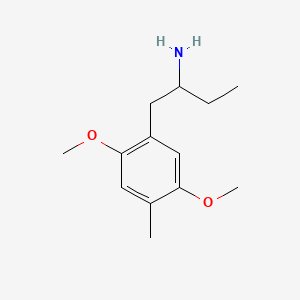
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
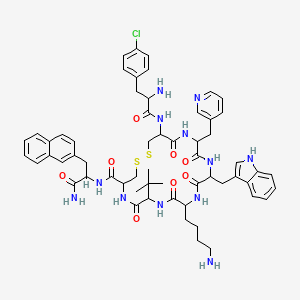
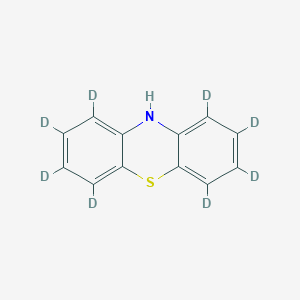
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
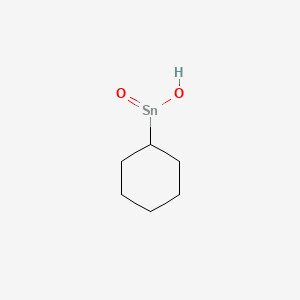
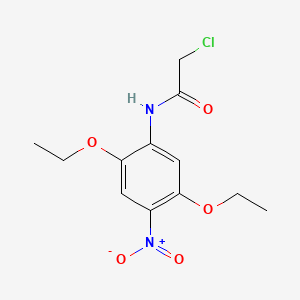

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

